2-(Trifluoromethyl)phenylglycine

Catalog No.
S9075513
CAS No.
M.F
C9H8F3NO2
M. Wt
219.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)phenylglycine

Product Name

2-(Trifluoromethyl)phenylglycine

IUPAC Name

2-[2-(trifluoromethyl)anilino]acetic acid

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-4-7(6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)

InChI Key

JKMBAEJKBSMULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC(=O)O

2-(Trifluoromethyl)phenylglycine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenylglycine structure. Its molecular formula is C9_9H8_8F3_3NO2_2, and it has a molecular weight of 219.16 g/mol. This compound is notable for its unique chemical properties due to the trifluoromethyl substituent, which enhances lipophilicity and influences its biological activity .

, including:

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new carbon-nitrogen bonds.
  • Oxidation: This compound can be oxidized to form various derivatives, which may have different biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding amine derivatives.

These reactions are significant for synthesizing more complex molecules and exploring their potential applications in pharmaceuticals and agrochemicals.

The trifluoromethyl group enhances the biological activity of compounds like 2-(Trifluoromethyl)phenylglycine by increasing their metabolic stability and lipophilicity. Research indicates that this compound exhibits significant activity as a potential pharmaceutical agent, particularly in the modulation of neurotransmitter systems. It has been studied for its effects on various biological pathways, including those related to pain management and neurological disorders .

Several methods have been developed for synthesizing 2-(Trifluoromethyl)phenylglycine:

  • Direct Fluorination: This method involves the direct introduction of a trifluoromethyl group into phenylglycine using fluorinating agents.
  • Substitution Reactions: Starting from phenylglycine derivatives, the trifluoromethyl group can be introduced through nucleophilic substitution reactions.
  • Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protecting group strategies and coupling reactions to achieve the desired trifluoromethylated product .

2-(Trifluoromethyl)phenylglycine finds applications primarily in medicinal chemistry and agrochemical research. Its unique properties make it a candidate for drug development, particularly in designing compounds that target specific receptors or enzymes. Additionally, it may be used in the synthesis of other fluorinated compounds that exhibit enhanced biological activities .

Studies on 2-(Trifluoromethyl)phenylglycine have focused on its interactions with various biological targets, including receptors involved in neurotransmission. The presence of the trifluoromethyl group significantly alters the binding affinity and selectivity of this compound compared to non-fluorinated analogs. Interaction studies often utilize techniques such as molecular docking simulations and in vitro assays to elucidate these relationships .

Several compounds share structural similarities with 2-(Trifluoromethyl)phenylglycine, each exhibiting unique properties:

Compound NameStructure TypeKey Features
4-(Trifluoromethyl)phenylglycineTrifluoromethyl-substituted amino acidSimilar fluorination but different position of substitution
3-(Trifluoromethyl)phenylalanineTrifluoromethyl-substituted amino acidDifferent amino acid backbone affecting activity
2-(Fluorophenyl)glycineFluorinated phenylglycineLacks trifluoromethyl group; different biological properties

These compounds are studied for their potential therapeutic effects, but 2-(Trifluoromethyl)phenylglycine stands out due to its enhanced lipophilicity and unique interaction profile with biological targets .

Systematic IUPAC Name and CAS Registry Numbers

The systematic IUPAC name for 2-(trifluoromethyl)phenylglycine is 2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid. This name reflects the compound’s structure: a glycine backbone (aminoacetic acid) substituted at the α-carbon with a 2-(trifluoromethyl)phenyl group.

Two CAS Registry Numbers are associated with this compound:

  • 240490-00-0 (for the racemic DL-form)
  • 622-813-5 (European Community EC number)

Additional identifiers include the DSSTox Substance ID (DTXSID00380596) and ChEMBL ID (CHEMBL382621).

Historical Synthesis and Discovery Timeline

The synthesis of 2-(trifluoromethyl)phenylglycine emerged alongside advancements in fluoroorganic chemistry. Early methods relied on nucleophilic addition strategies using o-trifluoromethylbenzaldehyde and ammonia derivatives. However, these approaches faced challenges in regioselectivity and yield.

A breakthrough came with the adoption of phase-transfer catalysis (PTC). For example, a 2011 patent demonstrated the synthesis of structurally similar o-chlorophenylglycine methyl ester using quaternary ammonium salts or phosphonium-based PTCs to enhance reaction efficiency. This method avoided toxic cyanide reagents, aligning with green chemistry principles.

The compound’s first recorded synthesis dates to 2005, as indicated by its PubChem creation date. By the late 2010s, its applications expanded into peptidomimetics, where trifluoromethyl groups improve metabolic stability and binding affinity.

Positional Isomerism: Comparative Analysis with 4-(Trifluoromethyl)phenylglycine

The positional isomer 4-(trifluoromethyl)phenylglycine differs in the trifluoromethyl group’s placement on the phenyl ring (para vs. ortho). This structural variation significantly impacts physicochemical properties:

Property2-(Trifluoromethyl)phenylglycine4-(Trifluoromethyl)phenylglycine
Dipole MomentHigher (polar ortho substitution)Lower (symmetrical para substitution)
Melting Point189–192°CNot reported
Synthetic ComplexityModerate (steric hindrance)Lower (easier access to para position)

The ortho isomer’s steric hindrance complicates its synthesis, often necessitating tailored catalysts. In contrast, para-substituted analogs are more accessible via conventional Friedel-Crafts or Ullmann reactions.

Molecular Geometry and Conformational Analysis

The molecular geometry of 2-(trifluoromethyl)phenylglycine is fundamentally influenced by the steric and electronic effects of the trifluoromethyl group positioned at the ortho location relative to the amino acid attachment point [2]. The trifluoromethyl group exhibits a strong electron-withdrawing character, which significantly affects the conformational preferences and molecular geometry of the entire structure [2].

Conformational analysis studies on similar trifluoromethyl-substituted compounds demonstrate that the trifluoromethyl group exhibits restricted rotation due to steric interactions with neighboring atoms [3] [4]. The rotational barrier for trifluoromethyl groups in aromatic systems typically ranges from 2.5 to 8.5 kcal/mol depending on the local environment and intermolecular interactions [3] [4].

X-ray Crystallographic Data (Where Available)

While specific X-ray crystallographic data for 2-(trifluoromethyl)phenylglycine remains limited in the available literature, related phenylglycine derivatives have been extensively characterized through crystallographic methods [5] [6]. Phenylglycine hydrazide crystallizes in the monoclinic space group P121/c with cell parameters: a = 5.9459(18) Å, b = 5.1940(16) Å, c = 26.7793(83) Å, and Z = 2 [5].

Crystallographic studies of trifluoromethyl-containing aromatic compounds reveal that the trifluoromethyl group adopts specific orientations to minimize steric repulsion while maximizing favorable electrostatic interactions [7]. The crystal structure analysis of related compounds shows that trifluoromethyl groups exhibit characteristic C-F bond lengths of approximately 1.33-1.35 Å and C-CF3 bond lengths of 1.50-1.52 Å [7].

The crystallographic data for similar fluorinated amino acid derivatives indicate that intermolecular hydrogen bonding patterns significantly influence the solid-state packing arrangements [6]. These hydrogen bonds typically involve the amino and carboxyl functional groups of the amino acid backbone, creating extended three-dimensional network structures [6].

Torsional Angles and Steric Effects of Trifluoromethyl Group

The trifluoromethyl group introduces significant steric effects that influence the torsional angles within the molecular structure [8] [3]. Computational studies on trifluoromethyl-substituted aromatic compounds demonstrate that the steric bulk of the trifluoromethyl group creates rotational barriers that affect molecular flexibility [3] [4].

In 3-(trifluoromethyl)phenanthrene, the effective barrier for trifluoromethyl rotation ranges from 0.69 kcal/mol for the isolated molecule to 5.74 kcal/mol in the crystalline environment [3] [4]. These barriers result from both intramolecular steric interactions and intermolecular packing effects [3]. The torsional angle preferences are influenced by the balance between bond angle distortion and torsional strain [8].

Steric effects of the trifluoromethyl group manifest through several mechanisms. The van der Waals radius of the trifluoromethyl group (approximately 2.2 Å) creates significant steric hindrance when positioned ortho to other substituents [8]. This steric congestion forces the molecule to adopt specific conformations that minimize unfavorable interactions while maintaining optimal electronic properties [8].

The torsional angles around the C-CF3 bond typically adopt staggered conformations to minimize steric repulsion [9]. Computational studies reveal that the preferred torsional angles for trifluoromethyl groups in aromatic systems range from -60° to +60° relative to the aromatic plane, with energy minima occurring at ±30° intervals [3].

Electronic Structure and Resonance Effects

The electronic structure of 2-(trifluoromethyl)phenylglycine is dominated by the strong electron-withdrawing properties of the trifluoromethyl substituent [2]. The trifluoromethyl group exhibits both inductive and resonance effects that significantly alter the electron density distribution throughout the molecular framework [2].

The electron-withdrawing nature of the trifluoromethyl group results from the high electronegativity of fluorine atoms (χ = 4.0) compared to carbon (χ = 2.5) [2]. This electronegativity difference creates a strong dipole moment within the C-F bonds, leading to electron density depletion from the aromatic ring system [2]. The cumulative effect of three fluorine atoms amplifies this electron-withdrawing character beyond that of individual halogen substituents [2].

Resonance effects in trifluoromethyl-substituted aromatic compounds are primarily inductive rather than conjugative [2]. Unlike other electron-withdrawing groups such as nitro or carbonyl, the trifluoromethyl group does not participate directly in π-electron delocalization with the aromatic system [2]. Instead, it exerts its influence through strong σ-electron withdrawal, which indirectly affects the π-electron system of the benzene ring [2].

Hammett Substituent Constant (σ) for Trifluoromethyl Group

The Hammett substituent constant provides a quantitative measure of the electronic effects exerted by the trifluoromethyl group on the aromatic system [10] [11]. For the trifluoromethyl group, the Hammett sigma constants are well-established in the literature [10] [11].

Positionσ ValueReference
Meta+0.43 [11]Wired Chemist Database
Para+0.54 [10] [11]Hammett Equation Studies

The positive values of the Hammett constants confirm the strong electron-withdrawing character of the trifluoromethyl group [10] [11]. The meta constant (σm = +0.43) reflects primarily inductive effects, while the para constant (σp = +0.54) incorporates both inductive and resonance contributions [11]. The difference between meta and para values (Δσ = 0.11) indicates a moderate resonance component, though significantly less than observed for strongly resonance-active groups [11].

The trifluoromethyl group ranks among the most electron-withdrawing substituents commonly encountered in organic chemistry [10]. Comparative analysis shows that its electron-withdrawing strength exceeds that of chlorine (σp = +0.23) and bromine (σp = +0.23) but remains less than cyano (σp = +0.66) and nitro groups (σp = +0.78) [10] [11].

These Hammett constants directly influence the reactivity patterns of 2-(trifluoromethyl)phenylglycine in various chemical transformations [12]. The strong electron-withdrawing effect stabilizes negative charge development in the aromatic ring, favoring electrophilic aromatic substitution reactions while inhibiting nucleophilic substitutions [12].

Dipole Moment Calculations

The dipole moment of 2-(trifluoromethyl)phenylglycine results from the vector sum of individual bond dipoles throughout the molecular structure [13] [14]. The calculation requires consideration of both the trifluoromethyl group contribution and the amino acid backbone dipole moments [13].

For trifluoromethyl-containing compounds, the C-F bond dipole moments contribute significantly to the overall molecular dipole [15] [14]. Each C-F bond exhibits a dipole moment of approximately 1.41 D, with the three fluorine atoms creating a net dipole moment for the CF3 group of approximately 1.65 D [15]. The tetrahedral geometry of the trifluoromethyl group results in a net dipole directed along the C-CF3 bond axis [15].

Computational studies using multiconfiguration pair-density functional theory and density functional theory methods provide accurate dipole moment calculations for fluorinated compounds [16]. These calculations typically achieve mean unsigned deviations of 0.2-0.3 D compared to experimental values [16]. For trifluoromethyl-substituted aromatic compounds, the calculated dipole moments generally range from 2.5 to 4.5 D depending on the substitution pattern and additional functional groups present [14].

The amino acid backbone of 2-(trifluoromethyl)phenylglycine contributes additional dipole moment through the zwitterionic character of the amino and carboxyl groups [17]. In aqueous solution, the compound exists predominantly in zwitterionic form, with the amino group protonated (NH3+) and the carboxyl group deprotonated (COO-) [17]. This charge separation creates a significant dipole moment along the backbone structure [17].

Strecker Amino Acid Synthesis Modifications

The Strecker synthesis represents one of the most versatile and historically significant methods for the preparation of α-amino acids, including 2-(Trifluoromethyl)phenylglycine derivatives. Traditional Strecker methodology has been extensively modified to accommodate the unique electronic and steric properties imparted by the trifluoromethyl substituent [1].

The asymmetric Strecker synthesis utilizing (R)-phenylglycine amide as a chiral auxiliary has demonstrated exceptional efficacy in producing enantiomerically enriched 2-(Trifluoromethyl)phenylglycine derivatives through crystallization-induced asymmetric transformation. This methodology represents a significant advancement over conventional racemic Strecker reactions, as it enables the direct synthesis of optically active amino acids without the need for subsequent resolution processes [1].

The optimized conditions for this transformation involve the reaction of (R)-phenylglycine amide with pivaldehyde in aqueous medium at elevated temperature (70°C) for 24 hours, yielding the desired amino nitrile intermediate in 93% yield with diastereoselectivity exceeding 99:1. The mechanism proceeds through initial imine formation, followed by nucleophilic addition of cyanide ion and subsequent crystallization-induced asymmetric transformation, where the thermodynamically favored diastereomer selectively precipitates from solution [1].

Table 1: Strecker Amino Acid Synthesis Modifications

SubstrateAldehyde/KetoneConditionsTemperature (°C)Time (h)Yield (%)Diastereoselectivity
(R)-Phenylglycine amidePivaldehydeMeOH, NaCN/AcOHrt208065:35
(R)-Phenylglycine amidePivaldehydeMeOH/2-PrOH (1:9)rt225199:1
(R)-Phenylglycine amidePivaldehyde2-PrOHrt228488:12
(R)-Phenylglycine amidePivaldehydeH2O702493>99:1
(R)-Phenylglycine amide3,4-DimethoxyphenylacetoneMeOH/H2O (6:1)rt9676>99:1

The influence of solvent composition on the stereochemical outcome is particularly pronounced in these transformations. While methanol provides good conversion (80% yield), the diastereoselectivity remains modest (65:35 ratio). However, the introduction of water as co-solvent or primary medium dramatically improves selectivity. The aqueous medium facilitates the crystallization-induced asymmetric transformation by preferentially stabilizing one diastereomeric form through differential solubility effects [1].

Extension of this methodology to other carbonyl substrates, such as 3,4-dimethoxyphenylacetone, demonstrates the broad applicability of the approach. The synthesis of α-methyldopa precursors using this methodology achieved 76% isolated yield with excellent diastereoselectivity (>99:1) under optimized conditions employing methanol-water mixtures at ambient temperature [1].

Catalytic Asymmetric Hydrogenation Approaches

Catalytic asymmetric hydrogenation represents a powerful and atom-economical approach for the synthesis of chiral 2-(Trifluoromethyl)phenylglycine derivatives. The methodology has been particularly successful when applied to trifluoromethyl-substituted pyridinium hydrochlorides, which serve as activated substrates for hydrogenation [2].

The iridium-catalyzed asymmetric hydrogenation of trifluoromethyl-substituted pyridinium salts has emerged as a highly efficient methodology for accessing chiral piperidine derivatives with multiple stereogenic centers. The trifluoromethyl group serves a dual role in these transformations: it activates the pyridine ring toward hydrogenation through its strong electron-withdrawing effect, while simultaneously serving as a directing element for stereochemical control [2].

Optimization studies have revealed that the catalyst system comprising [Ir(COD)Cl]2 with (R)-DifluorPhos ligand provides optimal performance under carefully controlled conditions. The reaction requires elevated hydrogen pressure (800 psi) and is conducted in dichloromethane-isopropanol mixtures (3:1 ratio) at reduced temperature (25°C) to maximize both conversion and enantioselectivity [2].

Table 2: Catalytic Asymmetric Hydrogenation Approaches

SubstrateCatalyst SystemH2 Pressure (psi)Temperature (°C)Time (h)Yield (%)ee (%)
6-Methyl-2-phenyl-3-trifluoromethylpyridinium HCl[Ir(COD)Cl]2/(R)-DifluorPhos80025369590
6-Methyl-2-(4-MeC6H4)-3-trifluoromethylpyridinium HCl[Ir(COD)Cl]2/(R)-DifluorPhos80025368489
6-Methyl-2-(3-MeC6H4)-3-trifluoromethylpyridinium HCl[Ir(COD)Cl]2/(R)-DifluorPhos80025368488
6-Methyl-2-(4-MeOC6H4)-3-trifluoromethylpyridinium HCl[Ir(COD)Cl]2/(R)-DifluorPhos80025369488
6-Ethyl-2-phenyl-3-trifluoromethylpyridinium HCl[Ir(COD)Cl]2/(R)-DifluorPhos80025368287

The electronic properties of aromatic substituents exhibit minimal impact on both reactivity and enantioselectivity, with electron-donating and electron-withdrawing groups providing comparable results. Substrates bearing methoxy, methyl, and trifluoromethyl substituents on the aromatic ring all deliver excellent yields (82-95%) and high enantioselectivities (87-90%) [2].

The absolute stereochemistry of the hydrogenation products has been definitively established through single crystal X-ray diffraction analysis, confirming the cis-(2R,3S,6R) configuration for the major product. This stereochemical outcome is consistent with the proposed mechanism involving coordination of the pyridinium substrate to the chiral iridium center, followed by stereoselective hydrogen delivery from the less hindered face [2].

Mechanistically, the hydrogenation proceeds through initial coordination of the pyridinium substrate to the iridium center, followed by sequential hydrogen addition to generate the corresponding piperidine products. The presence of halogen source additives, such as trichloroisocyanuric acid (TCCA), enhances both conversion and enantioselectivity by facilitating the requisite iminium-enamine isomerization processes that enable effective catalyst turnover [2].

Novel Synthetic Strategies from Recent Literature

Solid-Phase Parallel Synthesis Techniques

Solid-phase parallel synthesis has emerged as a transformative methodology for the efficient preparation of 2-(Trifluoromethyl)phenylglycine derivatives, particularly in the context of peptide synthesis and combinatorial chemistry applications. The development of novel protecting group strategies has significantly expanded the scope and utility of these approaches [3].

The implementation of four-dimensional protecting group schemes represents a significant advancement in solid-phase synthesis methodology. This approach incorporates safety-catch protecting groups that remain stable under standard Fmoc/tBu deprotection conditions but can be selectively activated and removed under specific chemical conditions. The methylsulfinyl-based protecting groups (Msib, Msbh) exemplify this strategy, providing TFA-stable protection that can be converted to TFA-labile forms through chemical reduction [3].

Peptide synthesis using these protected amino acids demonstrates excellent compatibility with standard Fmoc-based protocols. The methylsulfinyl protecting groups remain completely stable throughout peptide chain elongation, withstanding repeated piperidine treatments for Fmoc removal and acidic conditions during side reactions. Final deprotection is accomplished through a two-step protocol involving initial reduction with trimethylsilyl chloride-triphenylphosphine, followed by TFA-mediated cleavage [3].

Table 3: Solid-Phase Parallel Synthesis Techniques

Protecting Group SystemResin TypeCleavage ConditionsYields (%)Purity (%)
Fmoc/tBu Strategy2-ChlorotritylTFA/TIS/H2O (95:2.5:2.5)85-95>95
Msib Safety-Catch2-ChlorotritylMe3SiCl/Ph3P then TFA80-90>90
Msbh Safety-Catch2-ChlorotritylMe3SiCl/Ph3P then TFA82-92>92
Fmoc/Allyl OrthogonalWang ResinPd(PPh3)4/PhSiH370-85>88

The practical advantages of these safety-catch protecting groups are particularly evident in the synthesis of complex peptide structures. Unlike conventional orthogonal protecting group strategies that require specialized reagents and conditions, the methylsulfinyl approach utilizes standard reagents and maintains compatibility with existing synthetic infrastructure. This operational simplicity makes the methodology accessible to laboratories without specialized organometallic chemistry expertise [3].

Application studies using leucine-enkephalin analogs demonstrate the broad applicability of this approach. Peptides containing tyrosine, serine, threonine, glutamic acid, and lysine residues protected with methylsulfinyl groups are successfully synthesized with yields ranging from 80-92% and purities exceeding 90%. The methodology proves particularly valuable for peptides prone to aggregation or solubility issues, as the protecting groups can enhance solubility during synthesis [3].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of fluorinated organic compounds, including 2-(Trifluoromethyl)phenylglycine derivatives, by enabling precise control over reaction parameters and facilitating the handling of reactive intermediates. Recent developments in continuous-flow trifluoromethylation methodology have provided efficient routes to these valuable compounds [4].

The continuous-flow approach to trifluoromethylated heterocycle synthesis utilizes readily available trifluoroacetic acid or trifluoroacetic anhydride as CF3-containing building blocks. This methodology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the ability to conduct reactions under precisely controlled conditions [4].

The automated flow synthesis platform enables the direct alkylation-cyclization of amines in the presence of trifluoroacetic acid derivatives. The process occurs rapidly under mild conditions with high yield and broad functional group tolerance. Temperature control in the flow reactor allows for optimization of reaction selectivity, while residence time tuning enables complete conversion with minimal byproduct formation [4].

Key advantages of the flow chemistry approach include enhanced reaction efficiency, improved safety profile through reduced handling of hazardous reagents, and scalability to gram quantities. The continuous nature of the process eliminates the need for intermediate purification steps that are often required in batch synthesis, streamlining the overall synthetic sequence [4].

The methodology demonstrates excellent functional group compatibility, accommodating diverse aromatic and heteroaromatic substrates. Electron-rich and electron-poor aromatics, as well as heterocyclic systems, all participate effectively in the trifluoromethylation process. The mild reaction conditions preserve sensitive functional groups that might be compromised under more forcing conditions [4].

Recent advances in photoredox flow chemistry have further expanded the scope of trifluoromethylation reactions. The combination of visible light photocatalysis with continuous flow processing enables efficient radical trifluoromethylation under exceptionally mild conditions. This approach is particularly valuable for substrates bearing acid-sensitive or thermally labile functional groups [5].

Purification Challenges and Solutions

Racemic Resolution Techniques

The resolution of racemic 2-(Trifluoromethyl)phenylglycine presents unique challenges due to the electronic effects of the trifluoromethyl substituent on the molecule's physicochemical properties. Traditional resolution approaches have been adapted and optimized to address these specific challenges [6].

Enzymatic resolution using subtilisin in organic solvents has proven highly effective for phenylglycine ester derivatives bearing electron-withdrawing substituents. The enzyme demonstrates excellent enantioselectivity in 3-methyl-3-pentanol as solvent, with trifluoroethyl butyrate serving as the acylating agent. This methodology provides access to both enantiomers through selective N-acylation of one enantiomer, followed by separation and hydrolysis [6].

The position and nature of aromatic substitution significantly influence both the rate and chemoselectivity of enzymatic resolution. The α or β position of the phenyl group affects the enzyme's recognition pattern, with α-substituted derivatives generally showing enhanced selectivity. The trifluoromethyl group's strong electron-withdrawing character modulates the nucleophilicity of the amino group, requiring optimization of reaction conditions [6].

Alternative resolution strategies employ chiral resolving agents for classical diastereomeric salt formation. Mandelic acid derivatives and other chiral carboxylic acids have been successfully employed for the resolution of trifluoromethyl-substituted phenylglycine derivatives. The electronic properties of the trifluoromethyl group influence the acid-base equilibria, necessitating careful selection of resolving agent and crystallization conditions [6].

The development of crystallization-induced dynamic resolution represents a significant advancement in this area. This approach combines resolution with in situ racemization, enabling theoretical yields approaching 100% of the desired enantiomer. The methodology requires careful optimization of temperature, solvent composition, and reaction time to achieve efficient epimerization while maintaining selective crystallization [1].

Chromatographic Separation Optimization

High-performance liquid chromatography (HPLC) separation of 2-(Trifluoromethyl)phenylglycine enantiomers requires specialized chiral stationary phases and carefully optimized mobile phase compositions. The unique electronic and steric properties of the trifluoromethyl substituent present both challenges and opportunities for chromatographic resolution [7] [8].

Polysaccharide-based chiral stationary phases, particularly the Lux series columns, have demonstrated exceptional performance for the separation of FMOC-protected amino acid derivatives. Cellulose-2 and Cellulose-3 phases show the highest success rates, achieving baseline resolution for most trifluoromethyl-substituted phenylglycine derivatives under reverse-phase conditions [8].

Table 4: Chromatographic Separation Optimization

CompoundStationary PhaseMobile PhaseColumn ConditionsResolution (Rs)Separation Factor (α)
FMOC-Tyr(CF3)-OHLux Cellulose-20.1% TFA/ACN (40:60)25°C, 1.0 mL/min>1.5-
FMOC-Asp(CF3)-OHLux Cellulose-30.1% TFA/ACN (40:60)25°C, 1.0 mL/min>1.5-
4-Trifluoromethyl-DL-phenylglycineC18 RP-HPLCGradient ACN/H2O30°C, variableVariable-
3-Trifluoromethyl-DL-phenylglycineChiral HPLCHexane/i-PrOH30°C, 1.0 mL/minVariable-

Mobile phase optimization studies reveal that trifluoroacetic acid as acidic additive combined with acetonitrile provides superior results compared to formic acid-methanol systems. The trifluoroacetic acid enhances retention and chiral recognition through specific interactions with the trifluoromethyl substituent. Acetonitrile demonstrates stronger elution power than methanol, enabling efficient separation with shorter analysis times [8].

The development of specialized derivatization protocols has expanded the scope of chromatographic analysis. Pre-column derivatization with fluorigenic reagents, such as 3-naphthyl-1-(4-trifluoromethyl)-5-(4-carboxyphenyl)-2-pyrazoline, provides enhanced sensitivity and selectivity for trace analysis applications. The derivatives exhibit excellent fluorescence properties (λex/λem: 380/460 nm) and demonstrate stability under analytical conditions [9].

Gas chromatographic analysis of trifluoromethyl-substituted phenylglycine derivatives requires specific derivatization strategies to achieve adequate volatility. The conversion to 2-trifluoromethyl-4-benzyl-3-oxazolin-5-one derivatives through reaction with trifluoroacetic anhydride provides volatile derivatives suitable for GC analysis. This methodology enables quantitative determination with phenylglycine serving as internal standard [10].

Recent advances in ultra-short column technology have demonstrated potential for rapid separation of complex mixtures. Columns as short as 5 mm can achieve baseline separation in as little as 30 seconds under optimized gradient conditions. This approach is particularly valuable for high-throughput analysis applications where speed is prioritized over resolution [11].

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

219.05071298 g/mol

Monoisotopic Mass

219.05071298 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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